An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (Butan-2-yl)phosphane
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (Butan-2-yl)phosphane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of (butan-2-yl)phosphane, also known as sec-butylphosphine. As a primary phosphine, its spectral characteristics offer valuable insights into its electronic and steric properties, which are crucial for its applications in coordination chemistry, catalysis, and materials science. This document will delve into the theoretical and practical aspects of its ³¹P NMR, providing a robust resource for researchers in the field.
Introduction to ³¹P NMR Spectroscopy of Phosphanes
Phosphorus-31 NMR spectroscopy is a powerful and indispensable tool for the characterization of organophosphorus compounds.[1][2][3] The ³¹P nucleus possesses a nuclear spin of ½ and a natural abundance of 100%, rendering it a highly sensitive nucleus for NMR experiments.[1][4] This high sensitivity, coupled with a wide chemical shift range, allows for the detailed investigation of the chemical environment surrounding the phosphorus atom.[1][5]
In the context of phosphanes (phosphines), ³¹P NMR provides critical information regarding:
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Oxidation state and coordination number of phosphorus.
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The nature of substituents attached to the phosphorus atom.
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The stereochemistry of the molecule.
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The presence and nature of metal-phosphorus bonds in coordination complexes.
(Butan-2-yl)phosphane, as a primary phosphine, is a fundamental building block in the synthesis of more complex organophosphorus compounds and ligands. A thorough understanding of its ³¹P NMR properties is therefore essential for its effective utilization.
Predicted ³¹P NMR Chemical Shift of (Butan-2-yl)phosphane
Primary phosphines (RPH₂) typically exhibit ³¹P NMR chemical shifts in the range of -150 to -120 ppm, relative to 85% H₃PO₄ as an external standard.[6][7] The precise chemical shift is influenced by the electronic and steric nature of the alkyl group (R).
For (butan-2-yl)phosphane, the sec-butyl group is a branched alkyl substituent. The electronic effect of alkyl groups is generally electron-donating, which tends to increase the shielding of the phosphorus nucleus and shift the resonance to a more upfield (more negative) value. The steric bulk of the sec-butyl group can also influence the bond angles around the phosphorus atom, which in turn affects the hybridization and the ³¹P chemical shift.
Quantitative Structure-Property Relationship (QSPR) models and computational neural networks have been developed for the prediction of ³¹P NMR chemical shifts of a wide variety of phosphines.[8][9] These models take into account various descriptors related to the steric and electronic properties of the substituents. While a precise prediction requires the use of specialized software, a reasonable estimate for (butan-2-yl)phosphane would place its ³¹P chemical shift in the upfield region, likely within the -140 to -120 ppm range. It is important to note that the experimental conditions, particularly the solvent, can cause variations in the observed chemical shift.[10]
A ³¹P NMR chemical shift calculator predicts the chemical shift for (butan-2-yl)phosphane to be approximately -133.5 ppm .[11]
Table 1: Predicted and Comparative ³¹P NMR Chemical Shift Data
| Compound | Formula | Type | Predicted/Observed ³¹P Chemical Shift (ppm) |
| (Butan-2-yl)phosphane | CH₃CH₂CH(CH₃)PH₂ | Primary | ~ -133.5 (Predicted)[11] |
| n-Butylphosphine | CH₃(CH₂)₃PH₂ | Primary | -126.0 |
| iso-Butylphosphine | (CH₃)₂CHCH₂PH₂ | Primary | -130.0 |
| tert-Butylphosphine | (CH₃)₃CPH₂ | Primary | -63.0 |
The data for related butylphosphines illustrates the significant impact of the alkyl group's structure on the ³¹P chemical shift. The less shielded value for tert-butylphosphine is a notable exception, often attributed to changes in the C-P-C bond angle and steric compression.
Factors Influencing the ³¹P NMR Spectrum
The ³¹P NMR spectrum of (butan-2-yl)phosphane is expected to be a triplet in a proton-coupled spectrum due to coupling with the two directly attached protons (¹JPH). In a proton-decoupled spectrum, a single sharp singlet would be observed.
Diagram 1: Key Influences on the ³¹P Chemical Shift of (Butan-2-yl)phosphane
Caption: A streamlined workflow for the ³¹P NMR analysis of (butan-2-yl)phosphane.
Step-by-Step Methodology:
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Sample Preparation:
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In a glovebox or under a stream of inert gas, accurately weigh approximately 20-50 mg of (butan-2-yl)phosphane.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., benzene-d₆, chloroform-d, or toluene-d₈). The choice of solvent can influence the chemical shift.
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Transfer the solution to a clean, dry NMR tube. For air-sensitive samples, a J. Young or similar sealable NMR tube is recommended.
-
-
NMR Spectrometer Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
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Tune and match the probe for the ³¹P frequency.
-
-
Data Acquisition Parameters (Proton-Decoupled):
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Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200-300 ppm centered around the expected chemical shift region is generally sufficient.
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Acquisition Time: An acquisition time of 1-2 seconds.
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Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically adequate for ³¹P nuclei.
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Number of Scans: Depending on the sample concentration, 8 to 64 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
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Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.
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Advanced Computational Approaches
For a more accurate prediction of the ³¹P NMR chemical shift, Density Functional Theory (DFT) calculations can be employed. [12]These methods involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensor. The chemical shift is then determined relative to a reference compound, such as phosphine (PH₃) or phosphoric acid. [1][12]Such computational studies can also provide insights into the conformational effects on the ³¹P NMR spectrum. [10]
Conclusion
While a direct experimental value for the ³¹P NMR chemical shift of (butan-2-yl)phosphane is not readily found in the literature, a well-supported prediction can be made based on established trends and computational tools. The expected chemical shift lies in the upfield region, characteristic of primary alkylphosphines. A comprehensive understanding of the factors influencing this chemical shift, coupled with a robust experimental protocol, is essential for the accurate characterization of this and related phosphanes. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently utilize ³¹P NMR spectroscopy in their work with (butan-2-yl)phosphane.
References
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Casanovas, J., et al. (2001). A QSPR Study of the ³¹P NMR Chemical Shifts of Phosphines. The Journal of Organic Chemistry, 66(5), 1775-1784. [Link]
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³¹P NMR chemical shift calculator. (n.d.). Retrieved from [Link]
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Casanovas, J., et al. (2001). A QSPR study of the ³¹P NMR chemical shifts of phosphines. PubMed. [Link]
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Zou, W., et al. (2020). A DFT Protocol for the Prediction of ³¹P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(18), 3369-3379. [Link]
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Zinovjev, K., & Rimar, K. (2026). Modern Quantum Chemistry Methodology for Predicting ³¹P Nuclear Magnetic Resonance Chemical Shifts. Molecules, 31(2), 245. [Link]
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Juber, M., & Grimme, S. (2011). Theoretical studies of ³¹P NMR spectral properties of phosphanes and related compounds in solution. Organic & Biomolecular Chemistry, 9(9), 3429-3437. [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: ³¹P NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Pregosin, P. S. (2012). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. [Link]
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Magritek. (2023). Monitoring the oxidation of Phosphine ligands using ³¹P NMR. [Link]
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Wang, Y., et al. (2024). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 246. [Link]
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Cano, I., et al. (2017). Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. Electronic Supplementary Information. [Link]
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Steffen, A. (2017). ³¹P chemical shifts. Steffen's Chemistry Pages. [Link]
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SpectraBase. (n.d.). Tri-tert-butylphosphine - Optional[³¹P NMR] - Chemical Shifts. [Link]
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Lee, C.-G., et al. (2013). Intrinsic ³¹P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. [Link]
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Reddit. (2026). Mystery ³¹P peak at 69.8 ppm: oxidation product, coordination/bridging species or??. r/Chempros. [Link]
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NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. YouTube. [Link]
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